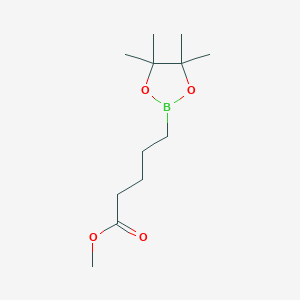

methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

CAS No.: 1985620-97-0

Cat. No.: VC12025622

Molecular Formula: C12H23BO4

Molecular Weight: 242.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1985620-97-0 |

|---|---|

| Molecular Formula | C12H23BO4 |

| Molecular Weight | 242.12 g/mol |

| IUPAC Name | methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate |

| Standard InChI | InChI=1S/C12H23BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h6-9H2,1-5H3 |

| Standard InChI Key | IWXXFZWSYXRKBU-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is a boronic ester with the molecular formula C₁₂H₂₃BO₄ and a molecular weight of 242.12 g/mol . Its structure features a pentanoate chain terminated by a methyl ester group and a tetramethyl-1,3,2-dioxaborolane ring, a configuration that enhances its stability and reactivity in organic solvents. The dioxaborolane moiety, a cyclic boronate, is critical for its participation in transition-metal-catalyzed reactions, as it protects the boron center from hydrolysis while enabling facile transmetallation .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains sparse, analogous boronic esters exhibit planar geometries at the boron center, with B–O bond lengths ranging from 1.35–1.38 Å . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the methyl groups on the dioxaborolane ring (δ ~1.0–1.3 ppm in ¹H NMR) and the ester carbonyl (δ ~170–175 ppm in ¹³C NMR) . Mass spectral analysis confirms the molecular ion peak at m/z 242.12, consistent with its molecular weight.

Synthesis and Optimization

Synthetic Pathways

The synthesis of methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate typically involves a multistep sequence:

-

Formation of the Pentanoate Backbone: A five-carbon chain is constructed via alkylation or esterification of pre-existing carboxylic acid derivatives.

-

Introduction of the Boron Moiety: The dioxaborolane ring is installed through a palladium-catalyzed Miyaura borylation reaction, often using bis(pinacolato)diboron (B₂pin₂) as the boron source .

-

Esterification: The terminal carboxylic acid is methylated using methanol under acidic or basic conditions to yield the final methyl ester .

Reaction Conditions and Yield Optimization

Key parameters influencing yield include:

-

Temperature: Reactions are typically conducted at 80–100°C to balance reactivity and side-product formation.

-

Solvent Selection: Tetrahydrofuran (THF) or dimethoxyethane (DME) is preferred for their ability to solubilize both organic and inorganic reactants .

-

Catalyst Systems: Palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ are employed, with ligand choice impacting reaction efficiency.

Reported yields range from 60–75%, with purity exceeding 95% after column chromatography .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely utilized in Suzuki-Miyaura couplings to form carbon-carbon bonds between aryl halides and boronic esters. For example, it enables the synthesis of biaryl structures critical to pharmaceuticals and agrochemicals. The dioxaborolane group’s stability allows reactions to proceed in aqueous media, expanding its utility in green chemistry applications .

Medicinal Chemistry and Drug Discovery

Boronic esters are increasingly explored as protease inhibitors and radiopharmaceuticals. While direct pharmacological data for this compound is limited, structural analogs demonstrate anti-cancer activity by targeting the 20S proteasome . Its ester group also facilitates prodrug strategies, enhancing bioavailability of therapeutic agents .

Emerging Research and Future Directions

Boron Neutron Capture Therapy (BNCT)

Recent studies explore boronated compounds for BNCT, a targeted cancer treatment. The high boron content (~4.5% by weight) of this compound makes it a candidate for tumor-selective delivery systems .

Materials Science Applications

Incorporation into polymers and covalent organic frameworks (COFs) is under investigation, leveraging its reversible boron-diol interactions for self-healing materials or gas storage systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume